Cas no 1246820-82-5 (Tolfenamic Acid-d4)

Tolfenamic Acid-d4 化学的及び物理的性質

名前と識別子

-

- Tolfenamic Acid-d4

- YEZNLOUZAIOMLT-IKMBEDGYSA-N

- Tolfenamic-d4 Acid (benzoic-3,4,5,6-d4)

- [2H4]-Tolfenamic Acid

- CS-0169723

- F91372

- DA-68250

- 1246820-82-5

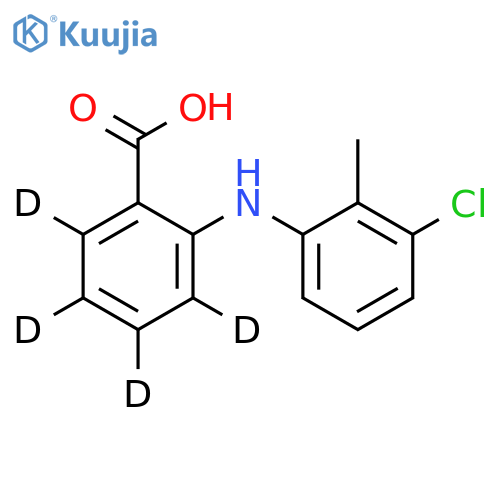

- 2-[(3-Chloro-2-methylphenyl)amino]benzoic Acid-d4

- HY-B0335S

- 2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid

-

- インチ: 1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D

- InChIKey: YEZNLOUZAIOMLT-IKMBEDGYSA-N

- ほほえんだ: C(O)(=O)C1=C([2H])C([2H])=C([2H])C([2H])=C1NC1=CC=CC(Cl)=C1C

計算された属性

- せいみつぶんしりょう: 265.0807633g/mol

- どういたいしつりょう: 265.0807633g/mol

- 同位体原子数: 4

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 49.3Ų

Tolfenamic Acid-d4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T535302-5mg |

Tolfenamic Acid-d4 |

1246820-82-5 | 5mg |

$ 187.00 | 2023-09-05 | ||

| TRC | T535302-50mg |

Tolfenamic Acid-d4 |

1246820-82-5 | 50mg |

$ 1453.00 | 2023-09-05 | ||

| 1PlusChem | 1P01CD3W-1mg |

Tolfenamic Acid-d4 |

1246820-82-5 | ≥99% deuterated forms (d1-d4) | 1mg |

$98.00 | 2023-12-25 | |

| A2B Chem LLC | AW55676-5mg |

Tolfenamic Acid-d4 |

1246820-82-5 | ≥99% deuterated forms (d1-d4) | 5mg |

$174.00 | 2024-04-20 | |

| 1PlusChem | 1P01CD3W-5mg |

Tolfenamic Acid-d4 |

1246820-82-5 | ≥99% deuterated forms (d1-d4) | 5mg |

$251.00 | 2024-07-10 | |

| A2B Chem LLC | AW55676-1mg |

Tolfenamic Acid-d4 |

1246820-82-5 | ≥99% deuterated forms (d1-d4) | 1mg |

$52.00 | 2024-04-20 |

Tolfenamic Acid-d4 関連文献

-

1. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

Tolfenamic Acid-d4に関する追加情報

Recent Advances in the Application of Tolfenamic Acid-d4 (CAS: 1246820-82-5) in Chemical Biology and Pharmaceutical Research

Tolfenamic Acid-d4, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Tolfenamic Acid (CAS: 13710-19-5), has emerged as a valuable tool in chemical biology and pharmaceutical research. The compound, with the CAS number 1246820-82-5, is specifically designed for use as an internal standard in mass spectrometry-based quantification studies. Recent studies have highlighted its utility in pharmacokinetic and metabolic studies, owing to its enhanced stability and minimal isotopic interference compared to its non-deuterated counterpart.

The primary application of Tolfenamic Acid-d4 lies in its role as a stable isotope-labeled internal standard for the quantification of Tolfenamic Acid in biological matrices. A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis demonstrated the compound's efficacy in improving the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The study reported a linear dynamic range of 0.5–500 ng/mL with excellent intra- and inter-day precision (CV < 10%), making it a reliable choice for high-throughput bioanalytical applications.

Beyond its analytical applications, Tolfenamic Acid-d4 has also been investigated for its potential in drug metabolism studies. A recent preprint on bioRxiv (2024) explored the compound's metabolic stability in human liver microsomes, revealing a significantly prolonged half-life compared to Tolfenamic Acid. This property makes it particularly useful for tracing metabolic pathways and identifying potential drug-drug interactions, which is critical for the development of safer NSAID formulations.

In addition to its pharmacological applications, Tolfenamic Acid-d4 has found use in chemical biology research. A 2023 study in ACS Chemical Biology utilized the compound as a probe to investigate the binding dynamics of Tolfenamic Acid to cyclooxygenase-2 (COX-2). The deuterium labeling allowed for precise tracking of the drug's interaction with the enzyme, providing insights into the structural determinants of COX-2 inhibition. These findings could inform the design of next-generation NSAIDs with improved selectivity and reduced side effects.

Despite its advantages, the synthesis of Tolfenamic Acid-d4 presents certain challenges, as highlighted in a 2024 review in Organic Process Research & Development. The review discussed the optimization of deuterium incorporation strategies to achieve high isotopic purity (>98%) while maintaining cost-effectiveness. Advances in catalytic deuteration techniques, such as the use of palladium-based catalysts, have significantly improved the scalability of Tolfenamic Acid-d4 production, making it more accessible for research and industrial applications.

Looking ahead, the continued development and application of Tolfenamic Acid-d4 are expected to play a pivotal role in advancing both basic and translational research in chemical biology and pharmaceuticals. Its unique properties as a stable isotope-labeled compound offer unparalleled opportunities for enhancing the precision of bioanalytical methods and deepening our understanding of drug metabolism and protein-ligand interactions. Future research directions may include its use in proteomics and biomarker discovery, further expanding its utility in the life sciences.

1246820-82-5 (Tolfenamic Acid-d4) 関連製品

- 1804214-38-7(Ethyl 5-(2-carboxyethyl)-2-nitrobenzoate)

- 127427-04-7(Sodium 3-(3,4,5-trimethoxyphenyl)prop-2-enoate)

- 1935332-24-3(2-(trifluoroacetamido)-1-benzothiophene-3-carboxylic acid)

- 2852767-99-6(2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde)

- 1393547-50-6(4-Bromo-6-iodopyridine-2-sulfonyl chloride)

- 778-82-5(Ethyl Indole-3-acetate)

- 898447-59-1(6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one)

- 893750-17-9(Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate)

- 1251626-04-6(N-(2-methoxy-5-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)

- 2248382-78-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate)